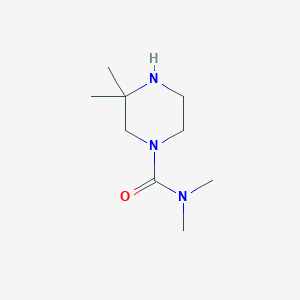

N,N,3,3-tetramethylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N,3,3-tetramethylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C9H19N3O . Its CAS number is 1267462-10-1 . The molecular weight of this compound is 185.27 .

Molecular Structure Analysis

The InChI code for “N,N,3,3-tetramethylpiperazine-1-carboxamide” is 1S/C9H19N3O/c1-9(2)7-12(6-5-10-9)8(13)11(3)4/h10H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Crystal Structure Analysis and Antitumor Applications

The crystal structure analysis of temozolomide, a related imidazotetrazinone, provides insights into its antitumor activity. The study reveals structural features relevant to the action of temozolomide as a major-groove-directed prodrug, highlighting the significance of crystallography in understanding the mechanisms of antitumor agents (Lowe et al., 1992).

Synthetic Routes and HIV Treatment

Synthesis and evaluation of novel carboxamide derivatives for potential treatment of HIV illustrate the role of synthetic chemistry in developing new therapeutics. Microwave-assisted synthesis was employed to obtain these compounds, demonstrating an efficient route for creating molecules with potential biological activities (Weng et al., 2011).

Formation in Aqueous/Organic Systems

The formation of carboxamides using N,N,N′,N′-tetramethyl (succinimido) uronium tetrafluoroborate in mixed aqueous/organic solvent systems presents an alternative to traditional reagents for amide bond formation. This method highlights advancements in the synthesis of carboxamides, crucial intermediates in pharmaceutical and materials science (Bannwarth & Knorr, 1991).

Imaging Agent Development

The development of new PET imaging agents for neuroinflammation underscores the importance of novel carboxamide derivatives in diagnostic research. The synthesis of a specific carboxamide was aimed at imaging the IRAK4 enzyme, indicating the role of these compounds in enhancing diagnostic accuracy for neuroinflammatory conditions (Wang et al., 2018).

Uroselective Antagonists

The identification of arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists through the derivatization with carboxamides demonstrates the potential of these compounds in developing treatments for conditions affecting the human lower urinary tract. This research illustrates the intersection of medicinal chemistry and pharmacology in discovering new therapeutic agents (Elworthy et al., 1997).

Safety and Hazards

The safety information available indicates that “N,N,3,3-tetramethylpiperazine-1-carboxamide” has the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N,N,3,3-tetramethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2)7-12(6-5-10-9)8(13)11(3)4/h10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHSBIYDPVGSQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3,3-tetramethylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)

![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)

![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)

![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)

![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)

![Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1376950.png)

![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)

![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)